molecular formula C6H6Cl2N2O2 B1424948 (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 1228551-78-7

(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B1424948
M. Wt: 209.03 g/mol
InChI Key: TWZKQIAHXWYVGH-UHFFFAOYSA-N
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Description

“(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the molecular formula C6H6Cl2N2O2. It appears as a colorless to light yellow crystal or crystalline powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6Cl2N2O2/c1-3-5(7)6(8)10(9-3)2-4(11)12/h2H2,1H3,(H,11,12) . This indicates the presence of two chlorine atoms, two nitrogen atoms, and an acetic acid backbone in the molecule .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 209.03 g/mol. It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohol, but insoluble in water .

Scientific Research Applications

Cyclisation and Heterocycles Synthesis

The reaction of similar pyrazolyl acetic acids with different electrophiles has been shown to yield a variety of interesting bicyclic heterocycles, useful in chemical synthesis. For example, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate formed unexpected cyclic imide products, as fully characterized by NMR and X-ray crystallography (Smyth et al., 2007).

Synthesis of Pyrazole Derivatives

A variety of pyrazoline derivatives have been synthesized, demonstrating the versatility of pyrazole-based compounds in chemical synthesis. For instance, 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives were synthesized under sonication conditions, indicating the potential for efficient synthetic routes involving pyrazole compounds (Trilleras et al., 2013).

Corrosion Inhibition

Pyrazoline derivatives, which share a core structure with (4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid, have been evaluated as corrosion inhibitors for mild steel in acidic media. These studies show that such compounds can be effective in protecting metals from corrosion, which has significant implications in industrial applications (Lgaz et al., 2018).

One-Pot Synthesis Approaches

Research has also demonstrated the potential for one-pot synthesis approaches using similar pyrazole derivatives, highlighting efficient and environmentally friendly methods for producing complex molecules (Xiao et al., 2011).

Electrochemical Studies

Pyrazoline derivatives have been the subject of electrochemical studies, providing insights into their potential applications in fields such as energy storage and conversion (Naik et al., 2013).

Crystal Structure Analysis

The crystal structures of various pyrazole compounds have been determined, which is crucial for understanding their chemical properties and potential applications in material science (Loh et al., 2013).

Safety And Hazards

This compound should be treated as an organic compound. It is recommended to wear protective gloves and goggles when handling it. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution .

Future Directions

While specific future directions for this compound are not mentioned in the search results, related compounds such as imidazole-containing compounds have shown a broad range of chemical and biological properties, making them important in the development of new drugs . Therefore, “(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid” and its derivatives may also hold potential for future research and drug development.

properties

IUPAC Name

2-(4,5-dichloro-3-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2/c1-3-5(7)6(8)10(9-3)2-4(11)12/h2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZKQIAHXWYVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501241345
Record name 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)acetic acid

CAS RN

1228551-78-7
Record name 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228551-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dichloro-3-methyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501241345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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